molecular formula C12H8Cl2N2O2 B128775 4,5-Dichloro-2-(4-methylbenzoyl)-3(2H)-pyridazinone CAS No. 155164-67-3

4,5-Dichloro-2-(4-methylbenzoyl)-3(2H)-pyridazinone

Cat. No. B128775
M. Wt: 283.11 g/mol
InChI Key: PWUITIUCEORSLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Dichloro-2-(4-methylbenzoyl)-3(2H)-pyridazinone, commonly known as DMMP, is a synthetic compound used in various scientific research applications. It is a pyridazinone derivative that exhibits unique biochemical and physiological effects, making it a popular choice for laboratory experiments.

Mechanism Of Action

DMMP inhibits PTP activity by binding to the active site of the enzyme, preventing the dephosphorylation of tyrosine residues on target proteins. This leads to the activation of various signaling pathways, including the insulin signaling pathway, which is essential for glucose homeostasis and energy metabolism.

Biochemical And Physiological Effects

DMMP has been shown to have various biochemical and physiological effects, including the activation of insulin signaling pathways, the inhibition of cancer cell growth, and the suppression of inflammation. DMMP has also been shown to have anti-diabetic effects, reducing blood glucose levels in animal models of diabetes.

Advantages And Limitations For Lab Experiments

One advantage of using DMMP in lab experiments is its potent inhibitory activity against PTPs, making it a useful tool for studying the role of these enzymes in various diseases. However, one limitation is its potential toxicity, which may limit its use in certain experiments.

Future Directions

For research may include the development of more potent and selective PTP inhibitors based on the structure of DMMP, the investigation of DMMP's effects on other signaling pathways, and the evaluation of its safety and efficacy in animal models of disease.
Conclusion:
DMMP is a synthetic compound that exhibits unique biochemical and physiological effects, making it a popular choice for laboratory experiments. Its potent inhibitory activity against PTPs makes it a useful tool for studying the role of these enzymes in various diseases. Further research is needed to fully understand the potential therapeutic applications of DMMP and to develop more potent and selective PTP inhibitors.

Synthesis Methods

DMMP can be synthesized using various methods, including the reaction of 4,5-dichloro-3(2H)-pyridazinone with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified using column chromatography.

Scientific Research Applications

DMMP has been used in various scientific research applications, including as a potent inhibitor of protein tyrosine phosphatases (PTPs). PTPs are enzymes that play a crucial role in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. DMMP has been shown to inhibit the activity of several PTPs, including PTP1B, TCPTP, and SHP-2, making it a useful tool for studying the role of these enzymes in various diseases such as cancer, diabetes, and autoimmune disorders.

properties

CAS RN

155164-67-3

Product Name

4,5-Dichloro-2-(4-methylbenzoyl)-3(2H)-pyridazinone

Molecular Formula

C12H8Cl2N2O2

Molecular Weight

283.11 g/mol

IUPAC Name

4,5-dichloro-2-(4-methylbenzoyl)pyridazin-3-one

InChI

InChI=1S/C12H8Cl2N2O2/c1-7-2-4-8(5-3-7)11(17)16-12(18)10(14)9(13)6-15-16/h2-6H,1H3

InChI Key

PWUITIUCEORSLA-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)N2C(=O)C(=C(C=N2)Cl)Cl

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2C(=O)C(=C(C=N2)Cl)Cl

Other CAS RN

155164-67-3

synonyms

4,5-dichloro-2-(4-methylbenzoyl)pyridazin-3-one

Origin of Product

United States

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